5-Bromo-3-pyrrol-1-yl-benzofuran-2-carboxylic acid methyl ester
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Overview
Description
Methyl 5-bromo-3-(pyrrol-1-yl)-1-benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core substituted with a bromine atom and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-3-(pyrrol-1-yl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by the introduction of a pyrrole ring through a coupling reaction. The final step involves esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-(pyrrol-1-yl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyrrole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzofuran compounds.
Scientific Research Applications
Methyl 5-bromo-3-(pyrrol-1-yl)-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-(pyrrol-1-yl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate
- Methyl 5-bromo-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Uniqueness
Methyl 5-bromo-3-(pyrrol-1-yl)-1-benzofuran-2-carboxylate is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C14H10BrNO3 |
---|---|
Molecular Weight |
320.14 g/mol |
IUPAC Name |
methyl 5-bromo-3-pyrrol-1-yl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H10BrNO3/c1-18-14(17)13-12(16-6-2-3-7-16)10-8-9(15)4-5-11(10)19-13/h2-8H,1H3 |
InChI Key |
NFGRNADOIZUJGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N3C=CC=C3 |
Origin of Product |
United States |
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